Ethyl 2-methylbut-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55514-48-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
ethyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3 |
InChI Key |
OAPHLAAOJMTMLY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC)C |
Canonical SMILES |
CCOC(=O)C(=CC)C |
Other CAS No. |
55514-48-2 |
Pictograms |
Flammable |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Methylbut 2 Enoate
Stereoselective Synthesis of Ethyl 2-methylbut-2-enoate Isomers
Stereoselectivity is paramount in modern organic synthesis, allowing for the precise arrangement of atoms and influencing the properties of the final compound. In the context of this compound, this control extends to the creation of specific isomers and chiral derivatives.
Enantioselective Approaches for Chiral this compound Derivatives
While this compound itself is not chiral, enantioselective methods are critical for synthesizing its chiral derivatives, which are valuable building blocks in various applications. These approaches introduce stereocenters with a high degree of enantiomeric purity.
A notable strategy involves the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. nih.gov This method, utilizing a chiral phosphinooxazoline/nickel complex, can produce highly functionalized chiral cyclopent-2-enones. The reaction's success hinges on the reversible E/Z isomerization of an intermediate alkenylnickel species, which enables the cyclization that would otherwise be stereochemically disfavored. nih.gov This demonstrates a powerful technique for creating complex chiral molecules that incorporate a substituted butenoate framework.
Another significant advancement is the use of novel chiral Rh(II) catalysts for the enantioselective [2 + 1]-cycloaddition of ethyl diazoacetate to terminal acetylenes. organic-chemistry.org This reaction yields chiral 2-substituted 2-cyclopropene-carboxylic esters, which are valuable synthetic intermediates, with high enantioselectivity. The catalyst is robust, recoverable, and reusable, making the process efficient and practical for broader applications in organic synthesis. organic-chemistry.org
Table 1: Examples of Enantioselective Syntheses for Chiral Derivatives
| Reaction Type | Catalyst System | Substrate Example | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Desymmetrizing Arylative Cyclization | Chiral Phosphinooxazoline/Nickel Complex | Alkynyl bis(2,2,2-trifluoroethyl) malonates | Chiral Cyclopent-2-enones | 77–94% |
Diastereoselective Control in this compound Synthesis
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images. An indium(III) enamide intermediate bearing a chiral auxiliary can undergo highly diastereoselective addition to an alkyne. orgsyn.org This method showcases how the choice of catalyst and auxiliary can precisely dictate the three-dimensional arrangement of atoms in the final product, offering a reliable route to specific diastereomeric derivatives. orgsyn.org
(E)- and (Z)-Isomer Specific Synthesis of this compound
The geometric isomers of this compound, (E)-isomer (ethyl tiglate) and (Z)-isomer (ethyl angelate), possess distinct properties and require specific synthetic routes for their selective formation. nih.govnist.gov
Highly stereoselective substitution reactions are effective for producing the (E)-isomer. For instance, ethyl (E)-3-halogeno-2-methylbut-2-enoates can be synthesized and used as precursors. rsc.org Another highly stereoselective method is the base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate, which yields ethyl (E)-3-ethoxy-2-methylbut-2-enoate. rsc.org
Conversely, specific conditions can favor the (Z)-isomer. A specific synthesis for ethyl (2Z)-2-bromomethyl-2-butenoate has been developed, which can be a precursor for other (Z)-configured molecules. lookchem.com This route involved treating 2-methyliden-3-hydroxybutansaure-athylester with N-Bromosuccinimide and dimethyl sulfide. lookchem.com Furthermore, ultraviolet irradiation can be used to convert an (E)-isomer into its corresponding (Z)-isomer, as demonstrated with related compounds. rsc.org
Table 2: Selected Methods for (E)- and (Z)-Isomer Synthesis
| Isomer | Method | Precursor | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|---|
| (E) | Stereoselective Substitution | Ethyl (E)-3-halogeno-2-methylbut-2-enoates | Nucleophilic substitution | Diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate | rsc.org |
| (E) | Base-catalyzed Addition | Ethyl 2-methylbuta-2,3-dienoate | Ethanol, Base | Ethyl (E)-3-ethoxy-2-methylbut-2-enoate | rsc.org |
| (Z) | Bromination/Rearrangement | 2-Methyliden-3-hydroxybutansaure-athylester | N-Bromosuccinimide, Dimethyl sulfide | Ethyl (2Z)-2-bromomethyl-2-butenoate | lookchem.com |
Green Chemistry Approaches in this compound Production
Green chemistry principles are increasingly integrated into synthetic methodologies to reduce environmental impact. This involves designing processes that are atom-economical, use less hazardous substances, and minimize waste.
Solvent-Free and Atom-Economical Syntheses
A significant step towards greener synthesis is the development of solvent-free reactions that also exhibit high atom economy. An indium(III) triflate (In(OTf)₃) catalyzed reaction between ethyl 2-methyl-3-oxobutanoate and phenylacetylene (B144264) provides a compelling example. orgsyn.org This procedure is noted for its high catalytic performance, lack of a solvent requirement, and excellent atom economy, representing a synthetically convenient method for introducing an alkenyl group. orgsyn.org Such approaches minimize waste at the source by maximizing the incorporation of reactant atoms into the final product.
Biocatalytic Pathways for this compound Formation
Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often under mild and environmentally benign conditions. While specific biocatalytic pathways for this compound are an emerging area of research, the use of enzymes like lipases for esterification is a well-established green technique. These enzymatic methods can offer high selectivity and operate in aqueous systems or with minimal solvent, drastically reducing the environmental footprint compared to traditional chemical syntheses.
Catalytic Strategies for this compound Formation
The synthesis of this compound can be achieved through various catalytic methods, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact. These strategies primarily revolve around homogeneous and heterogeneous catalysis, which are explored in detail in the following sections.
Homogeneous Catalysis in this compound Synthesis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. In the context of this compound synthesis, various approaches have been investigated.
One notable method involves the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate. This reaction proceeds with high stereoselectivity, yielding the desired this compound. While specific details on catalyst performance for this particular transformation are not extensively documented in publicly available literature, the general mechanism involves the activation of the alcohol by the base to facilitate its nucleophilic attack on the allene.
Table 1: Examples of Homogeneous Catalysts in Reactions Related to α,β-Unsaturated Ester Synthesis (Note: Data for the specific synthesis of this compound is limited; this table presents examples from related reactions to illustrate the types of catalysts used.)
| Catalyst Type | Reactants | Product | Key Findings |
| Base Catalysts (e.g., Sodium Ethoxide) | Allenoates and Alcohols | α,β-Unsaturated Esters | High stereoselectivity in the addition of alcohols to allenoates. |
| Acid Catalysts (e.g., Sulfuric Acid) | α,β-Unsaturated Acids and Alcohols | α,β-Unsaturated Esters | Effective for esterification, but can lead to side reactions like polymerization or isomerization. |
| Organometallic Complexes (e.g., Palladium-based) | Alkenes, Carbon Monoxide, Alcohols | α,β-Unsaturated Esters | Can facilitate alkoxycarbonylation reactions under specific conditions. |
Further research into the application of other homogeneous catalysts, such as acid catalysts for the direct esterification of 2-methylbut-2-enoic acid (tiglic acid) with ethanol, and organometallic complexes for carbonylation reactions, could provide alternative routes. However, detailed research findings and comparative data for these methods in the synthesis of this compound remain scarce in the reviewed literature.
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is highly attractive for industrial applications due to the ease of catalyst separation and recycling. For the synthesis of this compound, this approach would typically involve the esterification of 2-methylbut-2-enoic acid with ethanol over a solid acid catalyst.
While specific studies detailing the use of heterogeneous catalysts for the synthesis of this compound are not widely reported, general principles of esterification over solid acids can be applied. Commonly used heterogeneous catalysts for esterification include:
Ion-exchange resins: Materials like Amberlyst and Dowex offer high acidity and a porous structure, facilitating the reaction.
Zeolites: These crystalline aluminosilicates possess well-defined pore structures and tunable acidity, which can lead to high selectivity.
Sulfated zirconia and other metal oxides: These materials exhibit strong acidity and good thermal stability.
The performance of these catalysts is influenced by factors such as surface area, pore size, acid site density, and the reaction conditions (temperature, reactant molar ratio, and catalyst loading).
Table 2: General Performance of Heterogeneous Catalysts in Esterification Reactions (Note: This table provides a general overview as specific data for this compound is not readily available.)
| Catalyst Type | Typical Operating Temperature (°C) | Advantages | Potential Challenges |
| Ion-Exchange Resins | 60 - 120 | High activity at lower temperatures | Limited thermal stability |
| Zeolites | 100 - 200 | High selectivity, shape-selective properties | Diffusion limitations for bulky molecules |
| Sulfated Metal Oxides | 150 - 250 | High thermal stability, strong acidity | Can be prone to deactivation by coking |
The development of highly active and stable heterogeneous catalysts specifically tailored for the continuous production of this compound would be a significant advancement in the field.
Flow Chemistry and Continuous Processing for this compound
Flow chemistry, or continuous processing, has emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes.
While specific examples of the continuous synthesis of this compound are not prevalent in the current literature, the principles of flow chemistry can be applied to the esterification reactions discussed previously. A continuous process could involve pumping a mixture of 2-methylbut-2-enoic acid and ethanol through a heated reactor packed with a solid acid catalyst (a packed-bed reactor).
The key parameters to optimize in such a system would be the flow rate (which determines the residence time), the reactor temperature, and the pressure. Microreactors, with their high surface-area-to-volume ratio, could also be employed to achieve rapid and efficient synthesis.
Table 3: Potential Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Advantage in Flow Chemistry |
| Heat Transfer | Superior heat management allows for higher reaction temperatures and rates without the risk of thermal runaways. |
| Mass Transfer | Enhanced mixing and shorter diffusion distances lead to faster reaction kinetics. |
| Safety | The small reactor volumes inherent in flow systems minimize the risk associated with handling reactive intermediates or exothermic reactions. |
| Scalability | Production can be scaled up by running the system for longer durations or by numbering-up (using multiple reactors in parallel). |
| Productivity | Continuous operation can lead to higher throughput and space-time yields compared to batch processes. |
The exploration of flow chemistry for the synthesis of this compound represents a promising avenue for future research, with the potential to develop more sustainable and economically viable manufacturing processes.
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Ethyl 2 Methylbut 2 Enoate
Conjugate Addition Reactions of Ethyl 2-methylbut-2-enoate
Conjugate addition, also known as Michael or 1,4-addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds like this compound. wikipedia.orgchemistrysteps.com The reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Conjugate Addition Mechanisms
The mechanism of nucleophilic conjugate addition to this compound begins with the attack of a nucleophile on the β-carbon. This step forms a new sigma bond and pushes the π-electrons of the double bond onto the α-carbon, subsequently leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org This enolate is a key intermediate that can be protonated or trapped with other electrophiles.
The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) adds to the β-carbon of the α,β-unsaturated ester.
Formation of Enolate: The electron density shifts, resulting in the formation of a resonance-stabilized enolate intermediate where the negative charge is delocalized between the α-carbon and the carbonyl oxygen.
Protonation: The enolate is then protonated, typically by a solvent or a weak acid added during workup, at the α-carbon to yield the final saturated product. This step regenerates the carbonyl group through keto-enol tautomerism. nih.gov
A wide range of nucleophiles can participate in this reaction, including enolates (from Michael donors like malonic esters), organometallic reagents (such as organocuprates), amines (aza-Michael addition), and thiols (thia-Michael addition). wikipedia.orgmasterorganicchemistry.comrsc.org For instance, the reaction of methyl tiglate, a methyl ester analog of the title compound, can undergo Michael addition, forming a new covalent bond at the β-carbon. researchgate.net
Asymmetric Conjugate Addition Strategies
The formation of a new stereocenter at the β-carbon (and potentially the α-carbon) has driven the development of asymmetric conjugate addition strategies. These methods aim to control the stereochemical outcome of the reaction, producing enantioenriched products.
Organocuprates: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are particularly effective for 1,4-addition to α,β-unsaturated esters, showing a strong preference for conjugate addition over direct (1,2-) addition to the carbonyl group. youtube.commasterorganicchemistry.com The use of chiral ligands in conjunction with copper catalysts allows for highly enantioselective additions. For example, copper complexes with chiral ferrocenyl-based diphosphine ligands have been successfully used for the asymmetric conjugate addition of Grignard reagents to cyclic enones, achieving high enantioselectivities. nih.gov While specific data for this compound is sparse, these systems are broadly applicable to α,β-unsaturated carbonyl compounds.
Other Organometallic Reagents: Besides organocuprates, other organometallic reagents like organozinc and organoaluminum compounds can be employed in catalytic asymmetric conjugate additions, often utilizing chiral ligands to induce stereoselectivity. researchgate.net
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines can activate α,β-unsaturated aldehydes and ketones towards enantioselective conjugate addition by forming transient iminium ions. While less common for esters, related principles can be applied.
The table below summarizes representative nucleophiles and catalysts used in asymmetric conjugate additions to α,β-unsaturated systems.
| Nucleophile Source | Catalyst/Ligand System | Typical Stereoselectivity |
| Grignard Reagents (RMgX) | Copper(I) with Chiral Ferrocenyl Diphosphines (e.g., TaniaPhos) | High enantioselectivity (up to 96% ee for cyclic enones) nih.gov |
| Dialkylzinc Reagents (R₂Zn) | Copper(I) with Chiral Phosphoramidite Ligands | High enantioselectivity researchgate.net |
| Organoboron Reagents | Rhodium with Chiral Diphosphine Ligands (e.g., BINAP) | High enantioselectivity |
| Malonates | Chiral Organocatalysts (e.g., cinchona alkaloids) | High diastereo- and enantioselectivity |
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. This compound, with its activated double bond, can participate as a 2π-electron component in several types of cycloadditions.
Diels-Alder Reactions with this compound as Dienophile
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgkhanacademy.org The reaction is highly efficient and stereospecific. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The ester functionality in this compound makes it an effective dienophile. pressbooks.pub
The general features of a Diels-Alder reaction involving an α,β-unsaturated ester are:
Concerted Mechanism: The reaction typically proceeds through a concerted, cyclic transition state where new sigma bonds are formed simultaneously. youtube.com
Stereospecificity: The stereochemistry of the dienophile is retained in the product. For example, a reaction with a trans-dienophile yields a product with trans substituents on the newly formed ring.
Endo Rule: In reactions involving cyclic dienes, the "endo" product, where the substituents of the dienophile are oriented towards the larger bridge of the bicyclic system, is often the kinetically favored product. pressbooks.pub
| Diene | Dienophile | Product Type | Key Feature |
|---|---|---|---|
| 1,3-Butadiene | This compound | Substituted Cyclohexene | Formation of a six-membered ring |
| Cyclopentadiene | This compound | Bicyclic Adduct (Norbornene derivative) | Typically follows the endo rule for kinetic control |
| Danishefsky's Diene | This compound | Functionalized Cyclohexenone (after hydrolysis) | Provides access to highly functionalized rings |
[3+2] Cycloadditions and Related Transformations of this compound
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile (the 2π component) to form a five-membered heterocyclic ring. ucl.ac.ukmdpi.com this compound can serve as an effective dipolarophile due to its electron-deficient double bond.
Common 1,3-dipoles that can react with α,β-unsaturated esters include:
Nitrile Oxides: Generated in situ from oxime halides, they react to form isoxazolines.
Azomethine Ylides: These dipoles react to produce pyrrolidine rings.
Nitrones: Their cycloaddition yields isoxazolidine derivatives.
These reactions are often highly regioselective and can be rendered diastereoselective or enantioselective through the use of chiral auxiliaries or catalysts. The resulting five-membered heterocycles are valuable scaffolds in medicinal chemistry and natural product synthesis.
Olefin Metathesis Reactions of this compound
Olefin metathesis is a powerful reaction that allows for the cutting and rearranging of carbon-carbon double bonds, typically catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). harvard.edunih.gov Cross-metathesis (CM) is an intermolecular variant that joins two different olefin partners. organic-chemistry.org
This compound, being an electron-deficient olefin, can participate in cross-metathesis reactions. However, the reactivity of α,β-unsaturated esters in metathesis can be lower compared to unactivated olefins, and self-metathesis can be a competing pathway. uwindsor.ca The choice of catalyst is crucial for achieving high yields and selectivities. Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally show higher activity and broader functional group tolerance, making them suitable for reactions involving electron-deficient substrates like α,β-unsaturated esters. uwindsor.ca
A typical cross-metathesis reaction would involve reacting this compound with another olefin in the presence of a Grubbs catalyst. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. harvard.edu
| Olefin 1 | Olefin 2 | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Alkyl Acrylate | Allylic Alcohol | Grubbs 2nd Gen. | γ-Hydroxy-α,β-unsaturated ester | uwindsor.ca |
| Methyl Oleate | 2-Methyl-2-butene | Hoveyda-Grubbs 2nd Gen. | Cleavage/Functionalization Products | researchgate.net |
| α,β-Unsaturated Ester | Terminal Olefin | Grubbs 2nd Gen. | New Substituted α,β-Unsaturated Ester | uwindsor.ca |
The selectivity in cross-metathesis can be challenging, as a statistical mixture of homodimers and the desired cross-product can be formed. youtube.com However, by using one olefin in excess or by choosing partners with different electronic properties and steric hindrance, good yields of the cross-product can often be achieved. uwindsor.ca
Reductions and Oxidations of this compound
The chemical reactivity of this compound, an α,β-unsaturated ester, is characterized by the presence of two primary reactive sites: the carbon-carbon double bond and the carbonyl group of the ester. This structure allows for a variety of reduction and oxidation reactions, which can selectively target one or both of these functional groups.
Reductions:
The reduction of this compound can proceed via several pathways, depending on the reagents and reaction conditions employed. Catalytic hydrogenation, for instance, typically reduces the carbon-carbon double bond to yield ethyl 2-methylbutanoate. This process is often carried out using catalysts such as palladium on carbon (Pd/C).
Conjugate reduction, which specifically targets the β-carbon of the α,β-unsaturated system, can be achieved using specific reducing agents. Systems like sodium borohydride in the presence of transition metal salts such as cuprous chloride or bismuth chloride have been shown to selectively reduce the carbon-carbon double bond of α,β-unsaturated esters. rsc.orgresearchgate.net For example, the NaBH4-BiCl3 system has demonstrated high selectivity for the 1,4-reduction of α,β-unsaturated esters. researchgate.netacs.org Another reagent, sodium cyanoborohydride, is also known for the selective reduction of the double bond in α,β-unsaturated esters, nitriles, and nitro compounds. nih.gov In some cases, using a large excess of a reducing agent like sodium borohydride can lead to the reduction of both the double bond and the ester group. acs.org
Oxidations:
The primary site for oxidation in this compound is the electron-rich carbon-carbon double bond. Dihydroxylation is a common oxidation reaction for alkenes. The use of osmium tetroxide (OsO4) as a catalyst can convert the double bond into a diol, resulting in the formation of ethyl 2,3-dihydroxy-2-methylbutanoate. du.edu.egscent.vn This reaction proceeds through a concerted syn addition, forming a cyclic osmate ester intermediate, which is then hydrolyzed to yield the vicinal diol. scent.vnrsc.org To make the process more economical and safer, catalytic amounts of osmium tetroxide are often used in conjunction with a co-oxidant, such as N-methylmorpholine N-oxide (NMO). du.edu.egscent.vn
Ozonolysis provides a method for the cleavage of the carbon-carbon double bond. Treatment of this compound with ozone (O3) followed by a workup with a reducing agent like dimethyl sulfide (DMS) or zinc and water would be expected to cleave the double bond, yielding acetone and ethyl pyruvate. ethernet.edu.etresearchgate.net The reaction initially forms an unstable ozonide intermediate, which then decomposes in the workup step to the final carbonyl products. ethernet.edu.etresearchgate.net
Table 1: Summary of Reduction and Oxidation Reactions of this compound
| Reaction Type | Reagent(s) | Product(s) | General Reaction Pathway |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Ethyl 2-methylbutanoate | Reduction of the C=C double bond |
| Conjugate Reduction | NaBH₄-BiCl₃ | Ethyl 2-methylbutanoate | Selective 1,4-reduction of the C=C double bond researchgate.netacs.org |
| Conjugate Reduction | NaBH₄-Cu₂Cl₂/MeOH | Ethyl 2-methylbutanoate | Selective reduction of the C=C double bond rsc.org |
| Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Ethyl 2,3-dihydroxy-2-methylbutanoate | Syn-dihydroxylation of the C=C double bond du.edu.egscent.vn |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Acetone and Ethyl pyruvate | Cleavage of the C=C double bond ethernet.edu.etresearchgate.net |
Polymerization Mechanisms Initiated by this compound
This compound, as an α,β-unsaturated ester, has the potential to undergo polymerization through its carbon-carbon double bond. The specific mechanism of polymerization is influenced by the choice of initiator and reaction conditions. Generally, monomers with electron-withdrawing groups, such as the ester group in this compound, can be susceptible to anionic polymerization.
Anionic Polymerization:
Anionic polymerization is a viable pathway for α,β-unsaturated esters. This type of polymerization is initiated by a nucleophile, which attacks the β-carbon of the double bond, creating a carbanionic active center. This active center then propagates by attacking another monomer molecule. Monomers with electron-withdrawing groups are particularly suited for anionic polymerization as these groups can stabilize the negative charge of the propagating species. While specific studies on the anionic polymerization of this compound are not prevalent, the general mechanism is applicable. However, the steric hindrance from the two methyl groups on the double bond might pose a challenge for polymerization. Research on a similar, sterically hindered monomer, methyl tiglate, has shown that it is resistant to certain types of polymerization.
Photopolymerization:
α,β-Unsaturated esters can also be utilized in photopolymerization reactions. rsc.org In these systems, a photoinitiator is used to generate radicals upon exposure to UV light, which then initiate the polymerization of the monomer. These reactions are often used in the formation of cross-linked polymer networks, or coatings. The copolymerization of α,β-unsaturated esters with other monomers, such as vinyl ethers, can be achieved through UV-curing. rsc.org
Challenges in Polymerization:
The steric hindrance around the double bond in this compound, due to the presence of a methyl group at the α-position and another at the β-position (as part of the ethylidene group), can significantly impact its polymerizability. This steric hindrance can make it difficult for the propagating chain to approach and add to the monomer unit. Studies on the attempted polymerization of methyl tiglate, which has a similar structure, have indicated that such monomers can be challenging to polymerize under typical conditions.
Table 2: Potential Polymerization Mechanisms for this compound
| Polymerization Type | Initiator Type | General Mechanism | Potential Challenges |
|---|---|---|---|
| Anionic Polymerization | Nucleophiles (e.g., organometallic compounds) | Nucleophilic attack on the β-carbon, propagation via a carbanionic active center. | Steric hindrance from the α and β-methyl groups may inhibit propagation. |
| Photopolymerization (Radical) | Photoinitiators (e.g., benzoin ethers) | Radical initiation upon UV exposure, followed by radical chain propagation. rsc.org | Steric hindrance can affect the rate of propagation and the final polymer molecular weight. |
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of Ethyl 2 Methylbut 2 Enoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of ethyl 2-methylbut-2-enoate. The chemical shifts of the nuclei are highly sensitive to their electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy of nearby functional groups.
In α,β-unsaturated esters like this compound, the conjugation of the carbon-carbon double bond with the carbonyl group leads to a significant polarization of the π-electron system. organicchemistrydata.org This results in a deshielding effect on the β-carbon and its attached protons, causing them to resonate at a lower field (higher ppm value) in the NMR spectrum. organicchemistrydata.org Conversely, the α-carbon and its substituents are typically found at a higher field.
The magnetic anisotropy of the carbonyl group also plays a crucial role, causing a deshielding effect in the plane of the carbonyl group. organicchemistrydata.org This effect can influence the chemical shifts of nearby protons and carbons, providing valuable information for conformational analysis. cdnsciencepub.com
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for Ethyl tiglate (E-isomer) in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1' (CH₃) | 1.29 (t) | 14.35 |
| C2' (CH₂) | 4.22 (q) | 60.35 |
| C1 (C=O) | - | 168.09 |
| C2 (C=) | - | 128.96 |
| C3 (=CH) | 6.81-6.89 (q) | 136.76 |
| C4 (CH₃) | 1.73-1.76 (d) | 14.27 |
| C2-CH₃ | 1.82-1.86 (s) | 12.01 |
Source: Human Metabolome Database (HMDB). nih.gov
While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are indispensable for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). acs.orgnih.gov For this compound, a COSY spectrum would show correlations between the protons of the ethyl group (CH₂ and CH₃) and between the vinyl proton and the protons of the methyl group at the C3 position. This helps to piece together the fragments of the molecule. allfordrugs.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. acs.orgnih.gov This allows for the unambiguous assignment of carbon signals based on the known proton assignments. For instance, the proton signal of the methylene (B1212753) group in the ethyl ester will correlate with the corresponding carbon signal.
The combined analysis of COSY, HSQC, and HMBC spectra provides a comprehensive picture of the molecular structure, confirming the connectivity of all atoms. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
For this compound, the key functional groups are the α,β-unsaturated ester. nih.gov
C=O Stretch: The carbonyl group of the ester will exhibit a strong absorption band in the IR spectrum, typically in the range of 1715-1730 cm⁻¹. The conjugation with the C=C double bond slightly lowers the frequency compared to a saturated ester.
C=C Stretch: The carbon-carbon double bond will show an absorption in the region of 1640-1650 cm⁻¹. This band is often of medium intensity in the IR spectrum.
C-O Stretch: The C-O single bonds of the ester group will produce strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹.
Raman spectroscopy can also be used to identify these functional groups, and in some cases, provides stronger signals for non-polar bonds like the C=C double bond. cdnsciencepub.com
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (ester) | ~1725 |
| C=C (conjugated) | ~1630 |
Source: Benchchem.
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 128. nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include:
Loss of the alkoxy group: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.
McLafferty rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene molecule.
Cleavage of the alkyl chain: Fragmentation of the ethyl group can lead to the loss of an ethyl radical, resulting in a protonated acid fragment.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with very high precision. rsc.orgrsc.org This enables the calculation of the elemental composition, which is crucial for confirming the molecular formula of the compound and its fragments, distinguishing it from other compounds with the same nominal mass. mdpi.com
Table 3: Major Fragments in the Mass Spectrum of Ethyl tiglate
| m/z | Proposed Fragment |
|---|---|
| 100 | [M - C₂H₄]⁺ (from McLafferty rearrangement) |
| 83 | [M - OC₂H₅]⁺ |
| 55 | [C₄H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Source: PubChem. nih.gov
X-ray Crystallography of this compound Derivatives for Absolute Configuration
While NMR, IR, and MS provide a wealth of information about the structure of a molecule, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid, including the absolute configuration of chiral centers. nih.govnih.gov
This compound itself is not chiral. However, derivatives of this compound, particularly those formed through reactions that introduce chiral centers, can be analyzed by X-ray crystallography to determine their absolute stereochemistry. scispace.compurechemistry.org For this technique, a single crystal of the derivative is required. nih.gov
The process involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. nih.gov This data is used to generate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules, the use of anomalous dispersion, where the scattering factor of an atom is sensitive to the X-ray wavelength, allows for the determination of the absolute configuration. mit.edu The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. nih.gov
While there are no direct X-ray crystallography studies on this compound in the provided search results, the technique has been applied to derivatives of related compounds, such as those of tiglic acid, to confirm their stereochemistry. researchgate.net The absolute configuration of a derivative provides crucial information about the stereochemical outcome of the reaction used to synthesize it.
Computational Chemistry and Theoretical Modeling of Ethyl 2 Methylbut 2 Enoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic characteristics of a molecule, which in turn govern its reactivity. For Ethyl 2-methylbut-2-enoate, an α,β-unsaturated ester, these calculations focus on descriptors that quantify its electrophilic nature.
Detailed research findings from computational studies have quantified several electronic properties for Ethyl (2E)-2-methylbut-2-enoate. ljmu.ac.uk The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The LUMO energy indicates the molecule's ability to accept an electron, making it a key indicator of electrophilicity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, a characteristic reaction for Michael acceptors. ljmu.ac.ukeuropa.eu The HOMO-LUMO energy gap is also a critical parameter, providing information about the molecule's kinetic stability and chemical reactivity.
Other calculated descriptors, such as the electrophilicity index (ω), further refine the picture of reactivity. ljmu.ac.uk This index is a global measure of electrophilicity, and it is used to relate the electronic properties of a chemical to its reactivity or toxicity. ljmu.ac.uk Partial charges on the carbon atoms of the reactive α,β-unsaturated system are also calculated, as they are correlated with toxicity for α,β-unsaturated esters, a mechanism based on electrophilic reactivity. europa.eu
Table 1: Calculated Electronic Properties for Ethyl (2E)-2-methylbut-2-enoate
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -0.50 | hartree | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.64 | hartree | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability and electrophilicity. |
| Electrophilicity Index (ω) | 2.18 | - | Global measure of a molecule's electrophilic nature. |
| Global Hardness (η) | 3.82 | - | Measure of resistance to change in electron distribution. |
| Global Softness (S) | -0.38 | - | Reciprocal of hardness; indicates reactivity. |
| Net Charge on α-carbon | -0.38 | e | Partial charge indicating local electronic environment. |
| Net Charge on β-carbon | -0.48 | e | Partial charge indicating a potential site for nucleophilic attack. |
Source: Adapted from LJMU Research Online. ljmu.ac.uk
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. For this compound, DFT studies are crucial for mapping out the potential energy surfaces of its reactions, particularly nucleophilic conjugate additions (Michael additions), to which α,β-unsaturated esters are prone.
These studies involve calculating the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. purdue.edu Identifying the transition state structure and its associated energy barrier (activation energy) is essential for understanding the kinetics of a reaction. ljmu.ac.uk Computational research suggests that Michael additions can proceed through different mechanisms depending on the nature of the nucleophile (e.g., neutral or anionic). ljmu.ac.uk DFT calculations can elucidate these pathways. For instance, the reaction with an anionic nucleophile like a thiolate may involve a resonance-stabilized intermediate that lies in an energy minimum between two transition states. ljmu.ac.uk
DFT calculations can also incorporate the effects of the surrounding chemical environment, such as different solvents, by using models like the Polarizable Continuum Model (PCM). This allows for a more accurate prediction of reaction pathways under realistic experimental conditions. By analyzing the transition state structures, researchers can determine whether a reaction is synchronous or asynchronous. For example, DFT has been used to find transition states for reactions involving similar molecules, such as the loss of dinitrogen from a diazo compound, where the normal mode associated with the imaginary frequency corresponds to the stretching of the bond being broken. rsc.org
Molecular Dynamics Simulations of this compound in Various Solvents
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational dynamics, solvation, and interactions with other molecules in various solvent environments.
The procedure involves placing the molecule within a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or hexane). aps.org By solving Newton's equations of motion for the system, the simulation tracks the trajectory of each atom, revealing how the solute and solvent molecules interact and rearrange. This is particularly useful for understanding how the conformation of the flexible ethyl ester group might change in different solvents.
A key application of MD simulations is the calculation of the solvation free energy, which quantifies how favorably a molecule dissolves in a particular solvent. aps.orguq.edu.au This property is crucial for predicting solubility and partitioning behavior, such as the octanol/water partition coefficient (logP). chemeo.com Simulations can model the compound's behavior in both polar and non-polar solvents, revealing details about the structure of the solvation shell and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the molecule in solution. aps.org These simulations are vital for understanding processes like extraction, chromatography, and how the molecule behaves in a biological medium.
Structure-Activity Relationship (SAR) Modeling for this compound Analogues
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.comresearchgate.netbeilstein-journals.org For analogues of this compound, SAR and QSAR models are developed to predict properties like toxicity, mutagenicity, or reactivity based on calculated molecular descriptors. ljmu.ac.ukresearchgate.net
These models are particularly relevant for α,β-unsaturated esters, which are known to be reactive electrophiles. europa.eu The core principle is that the activity of a compound is a function of its structural and physicochemical properties. QSAR models for acrylates and methacrylates have successfully used electronic parameters, such as LUMO energy and partial charges on the reactive carbon atoms, to predict toxicity. europa.eunih.gov Other descriptors frequently incorporated into these models include hydrophobicity (logP) and steric parameters. nih.gov
The development of a QSAR model typically involves:
Assembling a dataset of structurally related compounds (analogues) with measured activity data.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression (MLR) or linear discriminant analysis (LDA), to build a mathematical model that relates the descriptors to the activity. mdpi.comresearchgate.net
Validating the model to ensure its predictive power. mdpi.com
For Michael acceptors like this compound, QSAR models have been developed to predict their reactivity with nucleophiles like thiols, which serves as a proxy for their potential to cause effects like skin sensitization. ljmu.ac.uk These models often find that a combination of reactivity and hydrophobicity descriptors is necessary to accurately predict toxicity. ljmu.ac.uk
Table 2: Common Descriptors Used in SAR/QSAR Models for α,β-Unsaturated Esters
| Descriptor Type | Specific Example(s) | Relevance |
| Electronic | LUMO Energy, Partial Atomic Charges, Electrophilicity Index (ω) | Quantifies the electrophilic nature and susceptibility to nucleophilic attack. europa.eunih.gov |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross cell membranes and reach target sites. nih.gov |
| Steric/Topological | Molecular Weight, Molar Refractivity, Molecular Shape Indices | Describes the size and shape of the molecule, which can influence binding to a target. |
| NMR Chemical Shifts | δCβ (Chemical shift of the β-carbon) | Correlates with the π-electron density and has been shown to have a linear relationship with in vivo toxicity for methacrylates. nih.gov |
Biological Interactions and Mechanistic Studies of Ethyl 2 Methylbut 2 Enoate at the Molecular and Cellular Levels
Enzymatic Inhibition and Activation Mechanisms of Ethyl 2-methylbut-2-enoate
The interaction of this compound and its derivatives with enzymes is a key aspect of their biological activity. The structure can act as either a substrate or an inhibitor in enzymatic reactions, thereby affecting metabolic pathways. The presence of functional groups, such as an amino group in related analogs, can enable the formation of hydrogen bonds with the active sites of enzymes, modulating their activity. Similarly, the introduction of a trifluoromethyl group in a comparable ester structure can alter the molecule's electronic properties, enhancing its ability to bind to enzyme active sites and inhibit their function.
Studies on complex molecules incorporating the 2-methylbut-2-enoate moiety have predicted inhibitory activity against several cytochrome P450 (CYP) enzymes, which are crucial for metabolism. plantaedb.comzju.edu.cn
Table 1: Predicted Cytochrome P450 (CYP) Enzyme Inhibition by a Molecule Containing a 2-methylbut-2-enoate Moiety
| Enzyme | Predicted Inhibition |
| CYP3A4 | Yes |
| CYP2C9 | Yes |
| CYP2C19 | Yes |
| CYP2D6 | Yes |
| CYP1A2 | Yes |
| CYP2C8 | No |
Source: Adapted from computational predictions for a complex molecule containing the specified moiety. plantaedb.com
Receptor Binding and Modulation Studies of this compound
The structure of this compound allows it to bind to specific receptors, which can lead to the modulation of signaling pathways. Research indicates that related compounds can modulate receptor activities, particularly those involved in neurotransmission.
Specifically, this compound has been identified in studies concerning olfactory receptors (ORs). google.com Surface Plasmon Resonance (SPR) is a method that can be used to assay for modulators of receptor binding. google.com In such an assay, a candidate modulator, like this compound, can be tested for its ability to displace a pre-bound ligand from an immobilized olfactory receptor polypeptide, allowing for the quantification of binding and the detection of receptor modulation. google.com The interaction with such receptors is fundamental to its role as an insect attractant. asm.orgmdpi.com
Role of this compound in Cell Signaling Pathways
Esters like this compound can participate in and influence cellular signaling. Network pharmacology analysis of plant extracts containing various volatile compounds, including esters, has suggested potential associations with signaling pathways such as the serotonergic synapse signaling pathway and the regulation of lipolysis in adipocytes. amegroups.cn Furthermore, esters can be involved in processes that influence gene expression.
Bioavailability and Metabolism in in vitro Systems
The bioavailability and metabolism of ester compounds are influenced by their chemical properties. The lipophilic nature of esters allows them to diffuse across cell membranes. A primary metabolic process for esters is hydrolysis, which is catalyzed by esterase enzymes. This reaction breaks the ester bond, and in the case of a related compound, produces butanoic acid and ethanol (B145695), which can then enter various other metabolic pathways.
Structural modifications can significantly impact metabolic stability and bioavailability. For instance, the addition of a trifluoromethyl group to a similar crotonate structure has been shown to enhance these properties.
Antimicrobial and Antifungal Activity Mechanisms
Derivatives and related structures of this compound have demonstrated notable antimicrobial and antifungal properties. The mechanism of action for related compounds, such as Phenyl 3-methylbut-2-enoate, may involve interactions with specific enzymes within microbial systems, potentially inhibiting critical processes like bacterial cell wall synthesis. smolecule.com
Research on novel acrylic acid ethyl ester derivatives has revealed potent activity against various pathogenic bacteria. core.ac.uk Two ethyl ester derivatives, in particular, were found to be highly effective against actively replicating M. tuberculosis (Mtb). core.ac.uk Significantly, these compounds also showed strong inhibition against the non-replicating, persistent forms of Mtb under low-oxygen conditions. core.ac.uk One of these ethyl esters also maintained excellent inhibitory activity against a range of virulent, antibiotic-resistant clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA), Multidrug-resistant MRSA (MDR MRSA), and Vancomycin-intermediate S. aureus (VISA). core.ac.uk The presence of an alkyne functionality in one of the active compounds provides a chemical handle for identifying its specific molecular target through click chemistry. core.ac.uk Yeast volatiles, which can include this compound, are also known to have antifungal properties. biorxiv.org
Insect Pheromone and Attractant Mechanisms
This compound functions as a volatile organic compound (VOC) that mediates insect behavior. asm.orgmdpi.combiorxiv.org Insects perceive these chemical signals through specialized olfactory receptors, which triggers a nerve stimulus and leads to a behavioral response, such as attraction to a food source. asm.orgwikipedia.org
This compound is released by several species of yeast, including Metschnikowia lopburiensis and Cryptococcus nemorosus. asm.orgbiorxiv.orgdiva-portal.org The blend of volatiles released by these yeasts, containing this compound among other compounds, serves as an attractant for insects. asm.orgdiva-portal.org For example, the volatome of these yeasts can influence the feeding behavior of the cotton leafworm, Spodoptera littoralis. biorxiv.org
Direct electrophysiological studies have confirmed the role of this compound as an insect attractant. Using gas chromatography-coupled electroantennographic detection (GC-EAD), researchers have shown that Ethyl (E)-2-methylbut-2-enoate elicits antennal responses in several species of pest fruit flies. mdpi.com Additionally, a related compound, (E)-Hex-3-enyl (E)-2-methylbut-2-enoate, is naturally emitted by tomato plants and is considered a potential attractant and stimulant for the tomato leafminer moth, Tuta absoluta. frontiersin.org
Table 2: Examples of Insect Species Affected by this compound and Related Esters
| Compound | Insect Species | Context of Interaction |
| Ethyl (E)-2-methylbut-2-enoate | Spodoptera littoralis (Cotton leafworm) | Component of yeast volatome that influences larval feeding. biorxiv.org |
| Ethyl (E)-2-methylbut-2-enoate | Bactrocera dorsalis (Oriental fruit fly) | Elicits antennal response in GC-EAD analysis of food lures. mdpi.com |
| Ethyl (E)-2-methylbut-2-enoate | Bactrocera zonata (Peach fruit fly) | Elicits antennal response in GC-EAD analysis of food lures. mdpi.com |
| Ethyl (E)-2-methylbut-2-enoate | Ceratitis capitata (Mediterranean fruit fly) | Elicits antennal response in GC-EAD analysis of food lures. mdpi.com |
| (E)-Hex-3-enyl (E)-2-methylbut-2-enoate | Tuta absoluta (Tomato leafminer) | Naturally emitted by tomato plants; potential attractant and stimulant. frontiersin.org |
Environmental Transformation and Ecotoxicological Fate of Ethyl 2 Methylbut 2 Enoate
Biodegradation Pathways in Aquatic and Terrestrial Environments
The biodegradation of esters like ethyl 2-methylbut-2-enoate is a critical process for their removal from the environment. googleapis.com As a volatile organic compound (VOC), its breakdown can be mediated by microorganisms capable of utilizing such compounds as a carbon source.
Brevundimonas diminuta, a bacterium found in both terrestrial and aquatic environments, is known to metabolize a wide range of VOCs. semanticscholar.orgmdpi.com Research has demonstrated that this bacterium exhibits activity against the plant root-knot nematode Meloidogyne javanica and produces numerous volatile compounds. mdpi.com While direct metabolic pathway studies for this compound by specific microorganisms are not extensively detailed in the available literature, the primary pathway for the biodegradation of esters in the environment is generally initiated by enzymatic hydrolysis. This reaction cleaves the ester bond, yielding the corresponding alcohol (ethanol) and carboxylic acid (2-methylbut-2-enoic acid).
These initial breakdown products are typically less complex and more readily biodegradable, entering central metabolic pathways of various microorganisms. For instance, ethanol (B145695) is easily oxidized, and the resulting carboxylic acid can be further broken down through pathways such as beta-oxidation. The European Chemicals Agency (ECHA) registration dossier for the related substance 2-methylbut-2-ene indicates that biodegradation in water, sediment, and soil are key endpoints for assessing environmental fate. europa.eu Superabsorbent polymers containing ester linkages are designed with biologically cleavable breaking points to enhance their biodegradability, underscoring the importance of the ester group in environmental degradation processes. google.mu
Table 1: Predicted Biodegradation Data
This table provides predicted data on the biodegradability of this compound based on quantitative structure-activity relationship (QSAR) models.
| Parameter | Predicted Value/Result | Model/Source |
| Ready Biodegradability | Not readily biodegradable | BIOWIN (EPI Suite) |
| Ultimate Biodegradation | Weeks | BIOWIN 3 |
| Primary Biodegradation | Days | BIOWIN 6 |
| Aerobic Biodegradation | Does not biodegrade fast | OECD 301F Model |
Data is based on predictive models and provides an estimation of biodegradation potential.
Photodegradation Mechanisms and Products of this compound
Photodegradation, or the breakdown of compounds by light, is a significant abiotic transformation process for substances released into the atmosphere or surface waters. For this compound, this process is particularly relevant due to the presence of a carbon-carbon double bond, which is a chromophore that can absorb ultraviolet (UV) radiation.
A primary photodegradation mechanism for molecules containing a 2-methylbut-2-enoate moiety is E/Z (or cis/trans) isomerization. scispace.comchemijournal.com Studies on azadirachtin, a complex natural product containing an (E)-2-methylbut-2-enoate ester group, have shown that exposure to UV light (at 254 nm) results in its conversion to the (Z)-isomer. chemijournal.com Similarly, the irradiation of a compound with a (Z)-2-methylbut-2-enoate group has been observed to produce the corresponding isomerized (E)-product. scispace.com This isomerization represents a change in the molecule's spatial configuration but not its chemical composition.
In the atmosphere, the dominant degradation pathway for volatile organic compounds like this compound is reaction with photochemically generated hydroxyl (•OH) radicals. The rate of this reaction is a key determinant of the compound's atmospheric lifetime. Other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃•), can also contribute to its degradation, particularly through addition reactions across the double bond. The ECHA registration dossier for similar chemicals includes phototransformation in air, water, and soil as important stability endpoints. europa.eu
Table 2: Predicted Atmospheric Photodegradation Data
This table summarizes the predicted atmospheric lifetime of this compound due to reaction with key atmospheric oxidants.
| Parameter | Predicted Value | Reference |
| Reaction with OH Radicals (Atmospheric Half-life) | 5.8 Hours (assuming OH concentration of 1.5 x 10⁶ molecules/cm³) | AOPWIN (EPI Suite) |
| Reaction with Ozone (Atmospheric Half-life) | 2.1 Days (assuming O₃ concentration of 7 x 10¹¹ molecules/cm³) | AOPWIN (EPI Suite) |
These values are estimations from QSAR models and indicate that atmospheric degradation is relatively rapid.
Sorption and Transport Phenomena in Environmental Matrices
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its partitioning between soil, water, and air. Key parameters include its water solubility, vapor pressure, octanol-water partition coefficient (Log Kow), and Henry's Law constant.
This compound is described as insoluble in water but soluble in oils. nih.gov This low water solubility suggests a tendency to adsorb to organic matter in soil and sediment rather than remain in the aqueous phase. The octanol-water partition coefficient (Log Kow) is a measure of a chemical's lipophilicity. A higher Log Kow value generally correlates with stronger sorption to organic carbon in soil and sediment. For a similar compound, methyl 3,3-dimethylacrylate, the estimated soil adsorption coefficient (Koc) is low (18.31), suggesting it has high mobility in soil. jubilantingrevia.com The sorption of organic acids, which can be products of ester hydrolysis, is often pH-dependent, with lower pH enhancing sorption in some soils. researchgate.net
The transport of this compound from water to the atmosphere is described by its Henry's Law constant. An estimated value for the similar methyl 3,3-dimethylacrylate is 6.74 x 10⁻⁵ atm-m³/mole, indicating that volatilization from moist soil and water surfaces could be a significant transport process. jubilantingrevia.com
Table 3: Physical and Chemical Properties Influencing Environmental Transport
This table presents experimental and estimated properties of this compound relevant to its environmental transport and distribution.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | nih.govnist.gov |
| Molecular Weight | 128.17 g/mol | nih.govontosight.ai |
| Water Solubility | Insoluble | nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | 1.7 (estimated) | nih.gov |
| Henry's Law Constant (estimated) | 6.75 x 10⁻⁵ atm-m³/mole | EPI Suite |
| Soil Adsorption Coefficient (Koc) (estimated) | 48.7 L/kg | EPI Suite |
Data is a mix of experimental and estimated values from various sources and predictive models.
Bioaccumulation Potential in Model Organisms
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Log Kow). Substances with a high Log Kow are more lipophilic and have a greater tendency to partition into the fatty tissues of organisms.
The estimated Log Kow for this compound is 1.7. nih.gov Generally, substances with a Log Kow below 3 are considered to have a low potential for bioaccumulation. umweltbundesamt.de This suggests that this compound is not expected to significantly bioaccumulate in aquatic or terrestrial organisms.
The bioconcentration factor (BCF) is a more direct measure of bioaccumulation potential from water. Based on the Log Kow, a BCF value can be estimated using QSAR models. For a related compound, methyl 3,3-dimethylacrylate, the estimated Log BCF is 0.599 (corresponding to a BCF of 3.976), which indicates that bioaccumulation is not expected. jubilantingrevia.com The ECHA registration dossier framework for chemicals includes endpoints for bioaccumulation in both aquatic/sediment and terrestrial environments, confirming the regulatory importance of this parameter. europa.eu
Table 4: Predicted Bioaccumulation Potential
This table shows the estimated potential for this compound to bioaccumulate in organisms.
| Parameter | Predicted Value | Interpretation | Reference |
| Log Kow | 1.7 | Low Bioaccumulation Potential | nih.gov |
| Bioconcentration Factor (BCF) | 8.0 L/kg | Low Bioaccumulation Potential | EPI Suite (BCFBAF model) |
These values are derived from predictive models and suggest a low likelihood of significant bioaccumulation in food chains.
Advanced Applications and Industrial Relevance of Ethyl 2 Methylbut 2 Enoate in Specialized Chemical Syntheses and Materials Science
Precursor in Fine Chemical Synthesis
Ethyl 2-methylbut-2-enoate serves as a versatile precursor in the synthesis of a variety of fine chemicals. Its α,β-unsaturated ester functionality allows it to participate in a range of chemical transformations, making it a valuable starting material for more complex molecules.
One of the primary reactions involving this compound is esterification, where it is synthesized from tiglic acid and ethanol (B145695), typically with an acid catalyst. cymitquimica.com It can also be produced through the reaction of bromo methylethyl acetic acid ethyl ester with dimethylaniline. chemicalbook.com The double bond within the molecule is a key site for reactivity, enabling reactions such as oxidation, addition, and polymerization. zhishangchem.com For instance, it can be used in the synthesis of other esters and amides through substitution reactions. smolecule.com
In more complex syntheses, derivatives of this compound are employed as intermediates. For example, ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate is a building block for more intricate organic molecules and is used in the production of fine chemicals and agrochemicals. Similarly, ethyl 4-bromo-3-methylbut-2-enoate, synthesized from ethyl 3,3-dimethylacrylate, is another important intermediate. researchgate.net The metabolism of ethyl tiglate in apples has been shown to produce small quantities of (R)-ethyl 2-methylbutanoate, contributing to the fruit's flavor profile. sigmaaldrich.com
The reactivity of this compound and its derivatives makes it a significant component in the toolbox of synthetic organic chemists for creating a wide array of valuable compounds.
Monomer in Polymer Chemistry for Novel Material Development
In the field of polymer chemistry, this compound and its derivatives are explored as monomers for the development of new materials. While ethyl tiglate itself does not readily undergo free-radical polymerization due to steric hindrance from the β-methyl group, it can be incorporated into polymer chains through more sophisticated methods. acs.orgucy.ac.cy
Research has demonstrated that while methyl tiglate, a similar ester, fails to polymerize using controlled polymerization techniques, it can be chemically modified to create a polymerizable monomer. acs.orgucy.ac.cy By attaching tiglic acid to a methacrylate, researchers have synthesized 2-(methacryloyloxy)ethyl tiglate (MAET). acs.orgucy.ac.cy This hybrid monomer can then undergo controlled polymerization techniques like group transfer polymerization (GTP) to form well-defined linear polymers with narrow molecular weight distributions. acs.orgucy.ac.cy
Using this approach, various types of polymers have been created, including:
Amphiphilic block copolymers
Double-hydrophobic block copolymers
Star polymers acs.orgucy.ac.cy
These polymers can be synthesized by the sequential GTP of MAET with other monomers such as 2-(dimethylamino)ethyl methacrylate, methyl methacrylate, and ethylene (B1197577) glycol dimethacrylate. acs.orgucy.ac.cy The resulting poly(MAET) can be further modified, for instance, through selective oxidation. acs.orgucy.ac.cy The use of this compound derivatives as monomers opens avenues for creating novel polymers with tailored properties for various applications, including coatings, adhesives, and plastic additives. zhishangchem.com
Ligand or Building Block in Catalytic Systems
The chemical structure of this compound also lends itself to applications in catalysis, where it can function as a ligand or a building block in catalytic systems. The presence of both a double bond and an ester group provides potential coordination sites for metal centers.
While direct applications of this compound as a ligand are not extensively documented in the provided search results, the reactivity of its derivatives is relevant. For instance, the synthesis of more complex molecules often involves catalytic processes where intermediates derived from this compound play a crucial role.
In the broader context of similar α,β-unsaturated esters, these molecules can participate in copper-catalyzed reactions, where they are activated by a catalyst comprising a copper compound and a chiral ligand. google.com This suggests a potential role for this compound or its derivatives in asymmetric catalysis, a field focused on creating chiral molecules, which is of great importance in the pharmaceutical industry.
Role in Flavor and Fragrance Chemistry (Academic Research on Perception Mechanisms)
This compound is a well-known compound in the realm of flavor and fragrance chemistry, valued for its characteristic fruity and slightly pungent aroma. zhishangchem.com Beyond its direct use as a flavoring and fragrance agent, it is a subject of academic research aimed at understanding the mechanisms of odor perception.
Studies have investigated how the mammalian olfactory system responds to and differentiates various odors, including ethyl tiglate. eneuro.org Research on mice has shown that the olfactory bulb plays a role in the adaptation of odor responses. eneuro.org Repeated exposure to an odor like ethyl tiglate leads to a decrease in the output signal from the olfactory bulb, even when the input from the olfactory receptor neurons remains relatively stable. eneuro.org This indicates that a form of perceptual computation occurs within the bulb itself. eneuro.org
Further research has explored how the perception of an odor can change with its concentration. nih.govbiorxiv.org For ethyl tiglate, mice can detect it across a very wide range of concentrations, and their perception of the odor can shift qualitatively at different concentration levels. nih.govbiorxiv.org These studies often use ethyl tiglate in conjunction with other odorants to investigate how the brain segregates and identifies individual components in an odor mixture.
Analytical Methodologies for Detection, Quantification, and Purity Assessment of Ethyl 2 Methylbut 2 Enoate in Complex Matrices
Chromatographic Techniques (GC, HPLC) for Separation and Analysis
Chromatography is the cornerstone for the analysis of Ethyl 2-methylbut-2-enoate, providing the necessary separation from other volatile and non-volatile components in a sample. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques, chosen based on the compound's volatility and the matrix's complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Due to its volatile nature, this compound is ideally suited for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector. nih.gov In this technique, the sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. GC-MS is a powerful tool that combines the high-resolution separation of GC with the definitive identification capabilities of MS. nih.gov The mass spectrometer fragments the eluted molecules and creates a unique mass spectrum, which acts as a "fingerprint" for this compound, allowing for positive identification even in intricate mixtures like food and beverages.
| Parameter | Typical Condition |
|---|---|
| Column Type | Capillary (e.g., DB-1, VF-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature ramp (e.g., 80°C start, increase by 5°C/min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) offers an alternative method for the analysis of this compound. This technique is particularly useful for samples that are not suitable for the high temperatures of GC. A reverse-phase (RP) HPLC method can be used for the separation and quantification of this compound. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the compound's hydrophobicity. For detection, a UV detector is commonly used, as the ester group provides some absorbance at lower wavelengths.
A specific RP-HPLC method for this compound involves a mobile phase containing acetonitrile (MeCN), water, and an acid like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), phosphoric acid is typically replaced with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or Newcrom C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV-Vis |
| Mode | Reverse Phase (RP) |
| Notes | For MS compatibility, replace phosphoric acid with formic acid. |
Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis
For detecting and quantifying minute, or "trace," levels of this compound in complex samples, hyphenated techniques are indispensable. These methods link a separation technique with a sensitive detection technique.
GC-MS: As mentioned, GC-MS is a primary tool for both identification and trace analysis. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument's sensitivity is greatly enhanced. Instead of scanning a full mass range, the detector focuses only on specific mass fragments known to be characteristic of this compound, allowing for lower limits of detection.
LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for trace analysis, particularly for less volatile compounds or within matrices that are challenging for GC. After separation by HPLC, the compound enters a tandem mass spectrometer. The first mass spectrometer selects the molecular ion of the target compound, which is then fragmented. The second mass spectrometer analyzes these specific fragment ions. This two-stage filtering process provides exceptional selectivity and sensitivity, making it possible to quantify substances at very low concentrations, such as the nanogram-per-milliliter level for some fatty acid ethyl esters in biological samples.
Spectrophotometric Methods for Quantitative Determination
While chromatographic methods are generally preferred for their specificity, spectrophotometric methods can be used for the quantitative determination of total ester content. These methods are typically colorimetric and rely on a chemical reaction that produces a colored product, the absorbance of which can be measured using a UV-Vis spectrophotometer.
A common approach is the hydroxamate method. oup.com In an alkaline solution, esters like this compound react with hydroxylamine to form a hydroxamic acid. oup.com Upon acidification in the presence of Iron (III) ions, this hydroxamic acid forms a stable, colored ferric hydroxamate complex (typically reddish or purple). oup.comnih.gov The intensity of the color, measured at a specific wavelength (e.g., 520-530 nm), is directly proportional to the concentration of the ester in the original sample. nih.govresearchgate.net This method is rapid and requires a small sample size but is not specific to this compound and will measure the total concentration of all esters present. oup.com
Chiral Separation Techniques for Enantiomeric Purity Assessment
The stereochemistry of flavor compounds can significantly impact their sensory properties. This compound possesses a double bond, which allows for the existence of geometric isomers (E/Z isomers), rather than enantiomers, as it does not have a chiral center. nist.gov The (E)-isomer is also known as ethyl tiglate, while the (Z)-isomer is known as ethyl angelate. nist.gov These geometric isomers can be separated and analyzed using standard high-resolution gas chromatography, as their different shapes lead to different retention times on a GC column.
However, the assessment of enantiomeric purity is critical for closely related saturated esters that are chiral, such as ethyl 2-methylbutanoate. The analytical techniques used for these compounds are directly relevant to the principles of stereoisomeric purity assessment. Chiral gas chromatography is the primary method used to separate the enantiomers (R and S forms) of such volatile esters. This is achieved by using a special GC column coated with a chiral stationary phase, often a cyclodextrin derivative (e.g., β-cyclodextrin). The chiral stationary phase interacts differently with each enantiomer, causing one to travel through the column faster than the other, resulting in their separation and allowing for the determination of the enantiomeric ratio (e.g., the proportion of the S-enantiomer versus the R-enantiomer).
Future Research Directions and Unexplored Avenues for Ethyl 2 Methylbut 2 Enoate
Development of Novel Stereoselective Synthesis Routes
The synthesis of Ethyl 2-methylbut-2-enoate has traditionally been achieved through methods like the Wittig reaction or esterification of tiglic acid. unigoa.ac.inchemicalbook.com However, the development of stereoselective routes to access specific isomers or chiral analogues remains a significant area for future research. The presence of a double bond and a carbonyl group offers multiple points for stereochemical control.
Future research could focus on:
Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the carbon-carbon double bond could provide access to enantiomerically enriched ethyl 2-methylbutanoate, a valuable chiral building block. wikipedia.orgnih.govrsc.orgrsc.org Research in this area would involve screening various chiral metal complexes (e.g., Rhodium, Ruthenium, Iridium) with chiral phosphine (B1218219) or P,N ligands to achieve high enantioselectivity.
Organocatalytic Michael Additions: The conjugate addition of nucleophiles to the β-position of the ester, catalyzed by chiral organocatalysts, could lead to the synthesis of a variety of chiral derivatives. rsc.orgnih.govorganic-chemistry.org Exploring the use of chiral amines, thioureas, or phosphoric acids as catalysts for the addition of carbon or heteroatom nucleophiles would be a promising avenue.
Enantioselective Epoxidation: The development of catalytic methods for the enantioselective epoxidation of the double bond would yield chiral epoxy esters, which are versatile intermediates for the synthesis of various fine chemicals and pharmaceuticals. nih.govcornell.edu This could involve using chiral catalysts, such as those based on transition metals or organocatalysts.
Table 1: Potential Stereoselective Synthesis Strategies for this compound Derivatives
| Synthesis Strategy | Potential Chiral Product | Catalyst Type | Research Focus |
| Asymmetric Hydrogenation | Enantiomerically enriched Ethyl 2-methylbutanoate | Chiral transition metal complexes (Rh, Ru, Ir) | Ligand design and optimization for high enantioselectivity. |
| Organocatalytic Michael Addition | Chiral functionalized 2-methylbutanoate esters | Chiral amines, thioureas, phosphoric acids | Catalyst development and substrate scope exploration. |
| Enantioselective Epoxidation | Chiral ethyl 2,3-epoxy-2-methylbutanoate | Chiral transition metal complexes, organocatalysts | Development of efficient and selective catalytic systems. |
Exploration of Unconventional Reactivity Patterns
The reactivity of α,β-unsaturated esters is well-established in transformations like Michael additions and reductions. However, the specific reactivity of this compound in less conventional reactions remains largely unexplored.
Future investigations could include:
Cycloaddition Reactions: While the Diels-Alder reaction is a cornerstone of organic synthesis, the participation of trisubstituted alkenes like this compound as dienophiles can be challenging. wikipedia.orgyoutube.commasterorganicchemistry.comkhanacademy.orgnih.gov Research into Lewis acid catalysis or high-pressure conditions could facilitate its participation in [4+2] cycloadditions with various dienes, leading to complex cyclic structures. Furthermore, photochemical [2+2] cycloadditions with other alkenes could be explored to synthesize substituted cyclobutane (B1203170) derivatives. wikipedia.org
Metathesis Reactions: The use of this compound in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts, could provide a novel route to functionalized α,β-unsaturated esters with broader applications.
Radical Reactions: Investigating the addition of radicals to the double bond of this compound could open up new avenues for the synthesis of functionalized butanoate derivatives.
Integration into Sustainable Chemical Processes
The increasing demand for green and sustainable chemical processes provides a significant opportunity for future research on this compound.
Key areas for exploration are:
Biocatalytic Synthesis: A notable area of interest is the biosynthesis of ethyl tiglate by the yeast Saprochaete suaveolens, which utilizes isoleucine as a precursor. chemdad.com Further research could focus on optimizing the fermentation conditions, genetic engineering of the yeast strain for improved yields, and exploring other microbial systems for its production from renewable feedstocks. This approach offers a sustainable alternative to traditional chemical synthesis.
Bio-based Solvent Applications: The properties of this compound, such as its ester functionality and moderate polarity, suggest its potential as a bio-based solvent. Drawing parallels with the successful application of ethyl lactate (B86563) as a green solvent, research could be directed towards evaluating its solvency power, biodegradability, and toxicity profile for applications in organic synthesis and formulations. nih.gov
Synthesis from Renewable Feedstocks: Developing catalytic routes to synthesize tiglic acid, the precursor to this compound, from biomass-derived platform molecules would significantly enhance its sustainability profile.
Advanced Mechanistic Investigations of Biological Interactions
This compound is known to function as a pheromone in several Drosophila species. chemdad.com This biological activity presents a rich area for advanced mechanistic studies.
Future research should aim to:
Elucidate Olfactory Receptor Binding: While it is known that this compound interacts with olfactory receptors, the specific receptors and the precise molecular interactions remain to be fully characterized. whiterose.ac.uk Computational docking studies and molecular dynamics simulations could be employed to model the binding of this compound to insect olfactory receptors, identifying key amino acid residues involved in the interaction. ijbs.comresearchgate.net
Investigate Signal Transduction Pathways: Upon binding to an olfactory receptor, a cascade of intracellular events is initiated, leading to a neuronal signal. nih.govkoreamed.orgnih.govembopress.org Detailed studies of the signal transduction pathways activated by this compound in insect sensory neurons would provide a deeper understanding of its role in chemical communication.
Explore Biotransformation Pathways: Investigating the metabolic fate of this compound in insects could reveal detoxification mechanisms or the formation of other active metabolites, providing further insights into its biological function.
Application in Emerging Technologies and Niche Areas
Beyond its traditional use in flavors and fragrances, the unique chemical structure of this compound makes it a candidate for several emerging applications.
Promising areas for future research include:
Polymer Chemistry: While tiglic acid esters themselves are generally incapable of free-radical polymerization, they can be incorporated into other monomers to create novel polymers. For instance, 2-(methacryloyloxy)ethyl tiglate has been shown to undergo group transfer polymerization to yield well-defined polymers. Future work could explore the synthesis of other functional monomers derived from this compound and their polymerization to create materials with tailored properties, such as biodegradability or stimuli-responsiveness.
Synthesis of Bioactive Molecules: The α,β-unsaturated ester moiety is a common feature in many biologically active natural products. This compound could serve as a versatile building block in the synthesis of complex natural products and their analogues. unigoa.ac.in Its use in combinatorial chemistry could also lead to the discovery of new molecules with interesting biological activities. nih.govresearchgate.netresearchgate.net
Controlled Release Systems: The ester linkage in this compound could be designed to be cleavable under specific conditions (e.g., pH, enzymatic action), making it a potential component in controlled release systems for agrochemicals or pharmaceuticals.
Q & A
Q. What spectroscopic methods are essential for characterizing Ethyl 2-methylbut-2-enoate, and how should data be interpreted?
Key techniques include ¹H/¹³C NMR for structural elucidation and gas chromatography (GC) for isomer differentiation. For example, in the (E)-isomer, coupling constants in NMR (e.g., for ethyl groups) and distinct GC retention times help confirm stereochemistry . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., observed m/z 301.1289 vs. calculated 301.1288 ).
Q. What synthetic routes are reliable for preparing this compound?
A common method involves base-mediated elimination using ethyl 2-methylacetoacetate with NaH, followed by phosphorylation (e.g., with bis(N,N-dimethylamino)phosphoryl chloride). Column chromatography (ethyl acetate eluent) yields ~50% pure product . Alternative routes include acid-catalyzed esterification of 2-methylbut-2-enoic acid with ethanol.
Q. How should this compound be stored to ensure stability?
Store in airtight containers at ≤25°C, away from heat sources (flash point: 44.4°C) and oxidizing agents. Use inert gas purging to minimize hydrolysis. Safety protocols recommend avoiding ignition sources (P210) and ensuring proper ventilation .
Advanced Research Questions
Q. How can discrepancies in reported physical properties (e.g., boiling point, density) be resolved experimentally?
Conflicting values (e.g., boiling points ranging from 148.2°C to higher values in industrial settings) may arise from impurities or isomerization. Use temperature-controlled distillation with GC-MS monitoring to isolate pure fractions. Validate purity via NMR integration and compare with NIST reference data .
Q. What computational strategies optimize the prediction of electronic and steric effects in this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and steric hindrance around the α,β-unsaturated ester group. Compare computed NMR shifts (<1 ppm deviation) with experimental data to refine conformational models .
Q. How can enantiomeric purity be enhanced during synthesis of this compound?
Employ chiral catalysts (e.g., organocatalysts for asymmetric Michael addition) or chiral stationary-phase chromatography to resolve (E)/(Z)-isomers. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Q. What analytical workflows address conflicting NMR assignments in structurally similar derivatives?
Combine 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. For example, in the (E)-isomer, NOESY correlations differentiate between trans-configured substituents and gauche interactions in (Z)-isomers .
Methodological Tables
Table 1: Key Analytical Data for this compound
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 128.169 g/mol | |
| Boiling Point | 148.2°C (760 mmHg) | |
| ¹H NMR (CDCl₃) | δ 1.27 (t, J=7.1 Hz, 3H) | |
| GC Retention Index | 12.8 min (HP-5 column) |
Table 2: Safety and Handling Guidelines
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | ≤25°C in inert atmosphere | |
| Flash Point | 44.4°C | |
| Hazard Codes | P210 (Avoid ignition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
